BBMP

Description

Structure

3D Structure

Properties

IUPAC Name |

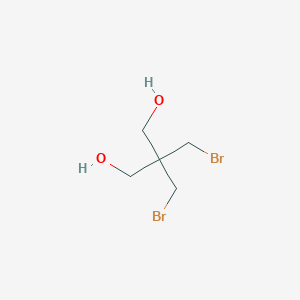

2,2-bis(bromomethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2O2/c6-1-5(2-7,3-8)4-9/h8-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHUGKEQJSLOLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CBr)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2O2 | |

| Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020164 | |

| Record name | Pentaerythritol dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2-bis(bromomethyl)-1,3-propanediol is an off-white powder. (NTP, 1992), Other Solid, Off-white hygroscopic solid; [CAMEO] | |

| Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanediol, 2,2-bis(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4005 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

455 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 38 g/L at 25 °C | |

| Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.2 (NTP, 1992) - Denser than water; will sink | |

| Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000013 [mmHg] | |

| Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4005 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from benzene | |

CAS No. |

3296-90-0 | |

| Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3296-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003296900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromoneopentyl glycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2,2-bis(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis(bromomethyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITOL DIBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZHG182S25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

228 to 230 °F (NTP, 1992), 113 °C | |

| Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Unraveling the Neuroprotective Core: A Technical Guide to the Mechanism of Action of BBMP

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone (BBMP), a novel small molecule inhibitor with significant potential in the study of neurodegenerative disorders. This compound has been identified as a potent inhibitor of the mitochondrial permeability transition pore (PTP), a critical regulator of cell death pathways. This document outlines the core mechanism, quantitative data, experimental methodologies, and signaling pathways associated with this compound's neuroprotective effects.

Disclaimer: The full text of the primary research article detailing the initial characterization of this compound, "In vitro properties of 5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone: a novel permeability transition pore inhibitor," was not publicly accessible at the time of this writing. Consequently, the experimental protocols provided herein are detailed, generalized methodologies based on established laboratory practices for the assays mentioned in the original paper's abstract. Specific parameters and reagents used in the original study may differ.

Core Mechanism of Action: Targeting the Crossroads of Cell Fate

This compound's primary mechanism of action is the inhibition of the mitochondrial permeability transition pore (PTP). The PTP is a non-specific channel that can form in the inner mitochondrial membrane under conditions of cellular stress, particularly high levels of intracellular calcium (Ca2+) and oxidative stress. The sustained opening of the PTP is a pivotal event in the intrinsic pathway of apoptosis (programmed cell death).

By inhibiting the PTP, this compound effectively blocks a cascade of downstream events that lead to cellular demise. The key consequences of this compound's inhibitory action are:

-

Prevention of Mitochondrial Depolarization: this compound helps maintain the electrochemical gradient across the inner mitochondrial membrane, which is essential for ATP synthesis and overall mitochondrial health.[1]

-

Inhibition of Mitochondrial Swelling: The opening of the PTP allows for an influx of solutes and water into the mitochondrial matrix, leading to swelling and rupture of the outer mitochondrial membrane. This compound prevents this Ca2+-induced swelling.[1]

-

Suppression of Cytochrome c Release: A critical step in apoptosis is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. This compound's stabilization of the mitochondrial membrane prevents this release.[1]

-

Neuroprotection: Through the inhibition of the PTP-mediated apoptotic cascade, this compound demonstrates neuroprotective properties, preventing DNA fragmentation in neuronal cells.[1]

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound from the initial pharmacological evaluation.

| Assay | Parameter | Value |

| Ca2+-induced Mitochondrial Swelling Assay | pIC50 | 5.5 ± 0.1 |

| Ca2+-induced Mitochondrial Membrane Potential Assay | pIC50 | 5.6 ± 0.0 |

| DNA Fragmentation Assay in Cerebellar Granule Neurons (induced by KCl shift and serum deprivation) | pIC50 | 5.7 ± 0.6 |

| Inhibition of PTP-mediated Cytochrome c Release | Effective Concentrations | 10 and 100 µM |

Signaling Pathways and Experimental Workflows

The following diagrams provide a visual representation of this compound's mechanism of action and the general workflow for its experimental validation.

Caption: The signaling pathway of this compound's neuroprotective action.

Caption: A generalized experimental workflow for the discovery and validation of a PTP inhibitor like this compound.

Experimental Protocols

Mitochondrial Swelling Assay (Generalized Protocol)

This assay spectrophotometrically measures changes in light scattering of a mitochondrial suspension as an indicator of mitochondrial volume changes.

-

Objective: To determine the ability of this compound to inhibit Ca2+-induced mitochondrial swelling.

-

Materials:

-

Mitochondrial Isolation Buffer: 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4.

-

Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, 40 µM EGTA, pH 7.2.

-

Respiratory Substrates: 5 mM sodium pyruvate (B1213749) and 5 mM DL-malic acid.

-

Calcium Chloride (CaCl2) solution: 10 mM.

-

This compound stock solution in DMSO.

-

-

Procedure:

-

Isolate mitochondria from fresh tissue (e.g., rat liver or brain) using differential centrifugation at 4°C.

-

Determine mitochondrial protein concentration using a Bradford or BCA assay.

-

In a cuvette, add 1 mL of Assay Buffer containing the respiratory substrates.

-

Add isolated mitochondria to a final concentration of 0.5 mg/mL.

-

Add the desired concentration of this compound or vehicle (DMSO) and incubate for 2-3 minutes at 30°C.

-

Place the cuvette in a spectrophotometer and record the baseline absorbance at 540 nm.

-

Induce swelling by adding a pulse of CaCl2 (e.g., 100-200 µM).

-

Monitor the decrease in absorbance at 540 nm over 10-15 minutes. A decrease in absorbance corresponds to an increase in mitochondrial volume.

-

The rate of swelling is calculated from the linear portion of the absorbance curve.

-

Mitochondrial Membrane Potential Assay (Generalized Protocol)

This fluorometric assay measures the mitochondrial membrane potential (ΔΨm) using a cationic dye that accumulates in the mitochondria in a potential-dependent manner.

-

Objective: To assess the protective effect of this compound against Ca2+-induced mitochondrial depolarization.

-

Materials:

-

Mitochondrial Isolation and Assay Buffers as described above.

-

Fluorescent Probe: JC-1 (1 mg/mL in DMSO) or TMRM (1 mM in DMSO).

-

Calcium Chloride (CaCl2) solution: 10 mM.

-

This compound stock solution in DMSO.

-

-

Procedure:

-

Isolate mitochondria as previously described.

-

In a 96-well black plate, add Assay Buffer with respiratory substrates.

-

Add mitochondria to a final concentration of 0.25 mg/mL.

-

Add the fluorescent probe (e.g., JC-1 to a final concentration of 1 µg/mL) and incubate for 5-10 minutes at 37°C in the dark.

-

Add various concentrations of this compound or vehicle (DMSO).

-

Measure baseline fluorescence using a fluorescence plate reader (for JC-1, monitor both green monomers at Ex/Em ~485/530 nm and red J-aggregates at Ex/Em ~550/600 nm).

-

Induce depolarization by adding a pulse of CaCl2 (e.g., 200-400 µM).

-

Immediately begin kinetic fluorescence readings for 10-20 minutes. A decrease in the red/green fluorescence ratio for JC-1 indicates depolarization.

-

Quantify the extent of depolarization and the inhibitory effect of this compound.

-

Cytochrome c Release Assay (Generalized Protocol)

This Western blot-based assay detects the translocation of cytochrome c from the mitochondria to the cytosol in cultured cells.

-

Objective: To determine if this compound inhibits apoptosis-induced cytochrome c release in a cellular model.

-

Materials:

-

Neuronal cell line (e.g., cerebellar granule neurons).

-

Apoptotic stimulus (e.g., staurosporine (B1682477) or serum deprivation).

-

Cell lysis buffer for cytosolic extraction (e.g., digitonin-based).

-

Primary antibody against cytochrome c.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE and Western blotting equipment and reagents.

-

-

Procedure:

-

Plate neuronal cells and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound (e.g., 10 µM, 100 µM) or vehicle for 1 hour.

-

Induce apoptosis by adding the apoptotic stimulus.

-

After the desired incubation time (e.g., 6-24 hours), harvest the cells.

-

Perform subcellular fractionation to separate the cytosolic fraction from the mitochondrial and nuclear fractions.

-

Determine the protein concentration of the cytosolic extracts.

-

Load equal amounts of cytosolic protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and probe with the primary anti-cytochrome c antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the cytochrome c band in the cytosol of stimulated cells and its reduction by this compound indicates inhibition of release.

-

References

BBMP as a Permeability Transition Pore Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitochondrial permeability transition pore (PTP) is a critical regulator of cell death and is implicated in a variety of pathologies, including neurodegenerative diseases and ischemia-reperfusion injury. Its role as a therapeutic target has led to the search for potent and specific inhibitors. This technical guide provides an in-depth overview of BBMP (5-(Benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone), a novel small molecule inhibitor of the PTP. This document details its mechanism of action, presents quantitative data on its inhibitory effects, provides comprehensive experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to the Mitochondrial Permeability Transition Pore (PTP)

The mitochondrial permeability transition (MPT) is a sudden increase in the permeability of the inner mitochondrial membrane to solutes of up to 1.5 kDa. This event is mediated by the opening of a multi-protein complex known as the mitochondrial permeability transition pore (PTP). Under physiological conditions, the PTP is thought to open transiently to regulate ion homeostasis. However, under pathological conditions such as high matrix Ca2+ concentration and oxidative stress, sustained PTP opening leads to the dissipation of the mitochondrial membrane potential (ΔΨm), uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c, ultimately culminating in cell death.[1]

The precise molecular composition of the PTP is still under investigation, but key regulatory components have been identified. Cyclophilin D (CypD), a mitochondrial matrix protein, is a crucial regulator that sensitizes the pore to opening.[2][3] Other proposed components include the adenine (B156593) nucleotide translocator (ANT) in the inner mitochondrial membrane and the voltage-dependent anion channel (VDAC) in the outer mitochondrial membrane, although their roles are still debated.[4][5] Recent evidence also points to the involvement of the F1Fo ATP synthase.[6][7]

Given its central role in cell death pathways, the PTP has emerged as a promising therapeutic target for a range of diseases. Pharmacological inhibition of the PTP is a key strategy being explored to prevent mitochondrial dysfunction and subsequent cell death.

This compound: A Novel PTP Inhibitor

This compound, with the chemical name 5-(Benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone, is a recently identified small molecule inhibitor of the mitochondrial permeability transition pore.[1] It was discovered through the screening of a compound library using a functional assay with isolated mitochondria.[1]

Chemical Structure

-

IUPAC Name: 5-(benzylsulfonyl)-4-bromo-2-methyl-1,2-dihydropyridazin-3-one

-

Molecular Formula: C12H11BrN2O3S

-

Molecular Weight: 343.2 g/mol

-

CAS Number: 97120-13-3

Mechanism of Action

This compound acts as a direct inhibitor of the mitochondrial permeability transition pore. Like the well-characterized PTP inhibitor Cyclosporin A (CsA), this compound prevents Ca2+-induced mitochondrial permeability transition and the subsequent depolarization of the mitochondrial membrane.[1] While the precise binding site of this compound on the PTP complex has not yet been fully elucidated, its inhibitory action suggests an interaction with one or more of the key regulatory components of the pore, thereby preventing its pathological opening.

Quantitative Data for this compound

The inhibitory potency of this compound has been quantified in several key assays that measure different aspects of mitochondrial function and PTP opening. The following tables summarize the available quantitative data for this compound, with comparisons to other known PTP modulators where applicable.

| Compound | Mitochondrial Swelling (pIC50) | Mitochondrial Membrane Potential (pIC50) | Reference |

| This compound | 5.5 ± 0.1 | 5.6 ± 0.0 | [1] |

| Minocycline | Less potent than this compound | Less potent than this compound | [1] |

| Assay | This compound Concentration | Effect | Reference |

| PTP-mediated Cytochrome c release | 10 µM | Inhibition | [1] |

| PTP-mediated Cytochrome c release | 100 µM | Inhibition | [1] |

| DNA fragmentation in cerebellar granule neurons | Dose-dependent | pIC50 of 5.7 ± 0.6 | [1] |

Signaling Pathways and Logical Relationships

Mitochondrial Permeability Transition Pore Signaling Pathway

The opening of the PTP is a complex process regulated by multiple signaling inputs. The following diagram illustrates the key components and regulatory signals involved in PTP-mediated cell death and the inhibitory action of this compound.

Caption: PTP signaling cascade and the inhibitory action of this compound.

Logical Relationship of PTP Inhibition in Neuroprotection

The neuroprotective effects of this compound are a direct consequence of its ability to inhibit the PTP. The following diagram illustrates the logical flow from PTP inhibition to the prevention of neuronal cell death.

Caption: Logical flow of this compound-mediated neuroprotection.

Experimental Protocols

Detailed below are the methodologies for key experiments used to characterize this compound as a PTP inhibitor.

Isolation of Mitochondria

Objective: To obtain a purified and functional fraction of mitochondria from tissue or cultured cells.

Materials:

-

Isolation Buffer: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4, supplemented with a protease inhibitor cocktail.

-

Dounce homogenizer

-

Refrigerated centrifuge

Protocol:

-

Harvest cells or finely mince tissue in ice-cold isolation buffer.

-

Homogenize the sample using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently wash the mitochondrial pellet with isolation buffer.

-

Repeat the high-speed centrifugation step.

-

Resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer.

-

Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Mitochondrial Swelling Assay

Objective: To measure the change in mitochondrial volume as an indicator of PTP opening by monitoring the decrease in light absorbance at 540 nm.

Materials:

-

Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4.

-

Mitochondrial respiratory substrates (e.g., 5 mM glutamate (B1630785) and 5 mM malate).

-

CaCl2 solution (e.g., 1 M stock).

-

This compound or other test compounds.

-

Microplate reader capable of measuring absorbance at 540 nm.

Protocol:

-

In a 96-well plate, add isolated mitochondria (0.5 mg/mL final concentration) to the swelling buffer containing respiratory substrates.

-

Add this compound or vehicle control at the desired concentrations and incubate for 2-5 minutes at room temperature.

-

Initiate mitochondrial swelling by adding a bolus of CaCl2 (e.g., 100-200 µM final concentration).

-

Immediately begin monitoring the decrease in absorbance at 540 nm every 30-60 seconds for 15-30 minutes.

-

The rate and extent of the decrease in absorbance are inversely proportional to the inhibitory effect of the compound on PTP opening.

Calcium Retention Capacity (CRC) Assay

Objective: To determine the amount of Ca2+ that mitochondria can sequester before the induction of PTP opening.

Materials:

-

CRC Buffer: 250 mM sucrose, 10 mM MOPS, 5 mM glutamate, 2.5 mM malate, 1 mM Pi-Tris, pH 7.2.

-

Calcium Green-5N or a similar Ca2+-sensitive fluorescent dye.

-

CaCl2 solution (e.g., 1 mM stock).

-

This compound or other test compounds.

-

Fluorescence plate reader with excitation/emission wavelengths suitable for the chosen dye (e.g., 506/531 nm for Calcium Green-5N).

Protocol:

-

Add isolated mitochondria (0.2-0.5 mg/mL) to the CRC buffer containing the Ca2+ indicator dye in a 96-well plate.

-

Add this compound or vehicle control at the desired concentrations.

-

Sequentially add pulses of a known concentration of CaCl2 (e.g., 10-20 nmol/mg mitochondrial protein) every 60-90 seconds.

-

Monitor the fluorescence of the Ca2+ indicator dye. An initial spike in fluorescence will be observed after each Ca2+ pulse, followed by a decrease as mitochondria sequester the Ca2+.

-

PTP opening is indicated by a large, sustained increase in fluorescence, signifying the release of accumulated Ca2+ from the mitochondria.

-

The total amount of Ca2+ added before this sustained release is the calcium retention capacity.

Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To measure the mitochondrial membrane potential using a fluorescent dye such as JC-1.

Materials:

-

JC-1 staining solution.

-

Cell culture medium.

-

This compound or other test compounds.

-

Fluorescence microscope or flow cytometer.

Protocol:

-

Culture cells to the desired confluency.

-

Treat the cells with this compound or vehicle control for the desired time.

-

Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

-

Wash the cells to remove the excess dye.

-

Analyze the cells using a fluorescence microscope or flow cytometer. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. Upon mitochondrial depolarization (PTP opening), JC-1 remains in its monomeric form and emits green fluorescence.

-

The ratio of red to green fluorescence is used as a measure of the mitochondrial membrane potential.

Experimental Workflow for PTP Inhibitor Screening

The discovery of novel PTP inhibitors like this compound often involves a multi-step screening process. The following diagram outlines a typical workflow for a high-throughput screening (HTS) campaign to identify and characterize PTP inhibitors.

Caption: High-throughput screening workflow for PTP inhibitors.

Conclusion

This compound represents a promising small molecule inhibitor of the mitochondrial permeability transition pore with demonstrated efficacy in in vitro models of PTP opening and neuronal cell death.[1] Its ability to prevent mitochondrial swelling, maintain mitochondrial membrane potential, and inhibit cytochrome c release underscores its potential as a therapeutic agent for diseases associated with mitochondrial dysfunction. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the further investigation and characterization of this compound and other novel PTP inhibitors. Future research should focus on elucidating the precise molecular target of this compound within the PTP complex and evaluating its efficacy and safety in preclinical in vivo models of neurodegeneration and other relevant diseases.

References

- 1. In vitro properties of 5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone: a novel permeability transition pore inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bax-induced Cytochrome C Release from Mitochondria Is Independent of the Permeability Transition Pore but Highly Dependent on Mg2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Pyridazinone: an important element of pharmacophore possessing broad spectrum of activity | Semantic Scholar [semanticscholar.org]

- 4. Mitochondrial permeability transition induced by novel pyridothiopyranopyrimidine derivatives: potential new antimitochondrial antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BBMP in Mitochondrial Depolarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of 5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone (BBMP) in the modulation of mitochondrial depolarization. This compound is a known inhibitor of the mitochondrial permeability transition pore (PTP), a critical regulator of cell death pathways. This document outlines the mechanism of action of this compound, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and Mitochondrial Depolarization

Mitochondrial depolarization, the loss of the electrochemical gradient across the inner mitochondrial membrane, is a key event in the intrinsic pathway of apoptosis. A pivotal event leading to this depolarization is the opening of the mitochondrial permeability transition pore (PTP). The PTP is a protein complex that forms in the inner mitochondrial membrane under pathological conditions such as high levels of matrix Ca2+ and oxidative stress. Its sustained opening leads to an influx of solutes and water into the mitochondrial matrix, causing swelling, rupture of the outer mitochondrial membrane, and the release of pro-apoptotic factors like cytochrome c.

This compound, with the chemical structure 5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone, has been identified as an inhibitor of the PTP. By preventing the opening of this pore, this compound can inhibit Ca2+-induced mitochondrial permeability transition and subsequent mitochondrial depolarization. This mechanism of action positions this compound as a potential therapeutic agent in conditions where mitochondrial dysfunction and apoptosis play a significant role, such as neurodegenerative diseases.

Quantitative Data on this compound Efficacy

The inhibitory effects of this compound on mitochondrial depolarization and related events have been quantified in various in vitro assays. The following table summarizes the key quantitative data available.

| Parameter | Assay | Value (pIC50) | Cell/System Type | Reference |

| Inhibition of Mitochondrial Swelling | Mitochondrial Swelling Assay | 5.5 ± 0.1 | Isolated Mitochondria | |

| Inhibition of Mitochondrial Depolarization | Membrane Potential Assay | 5.6 ± 0.0 | Isolated Mitochondria | |

| Prevention of DNA Fragmentation | DNA Fragmentation Assay | 5.7 ± 0.6 | Cerebellar Granule Neurons |

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Signaling Pathway of this compound in Preventing Mitochondrial Depolarization

This compound's primary mechanism of action is the inhibition of the mitochondrial permeability transition pore (PTP). The opening of the PTP is a central event in many forms of cell death and is regulated by various factors, including the pro-apoptotic members of the Bcl-2 family. While this compound does not directly interact with Bcl-2 proteins, it acts downstream by preventing the consequences of their pro-apoptotic signals at the mitochondrial level.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in mitochondrial depolarization.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential in cultured cells treated with this compound. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Materials:

-

Cultured cells (e.g., cerebellar granule neurons)

-

This compound (5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone)

-

JC-1 staining solution

-

Cell culture medium

-

Assay Buffer (e.g., PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture: Plate cells at an appropriate density in a multi-well plate and culture overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for a predetermined time. Include a positive control for depolarization (e.g., CCCP) and a vehicle control (e.g., DMSO).

-

JC-1 Staining:

-

Prepare JC-1 staining solution according to the manufacturer's instructions.

-

Remove the culture medium and wash the cells once with assay buffer.

-

Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.

-

-

Washing: Remove the staining solution and wash the cells twice with assay buffer.

-

Imaging/Quantification:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for red (J-aggregates) and green (J-monomers) fluorescence.

-

Fluorescence Plate Reader: Measure the fluorescence intensity at ~590 nm (red) and ~525 nm (green). The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

-

Mitochondrial Swelling Assay

This assay measures the change in absorbance of a mitochondrial suspension to assess swelling, which is an indicator of PTP opening.

Materials:

-

Isolated mitochondria

-

This compound

-

Swelling buffer (e.g., containing KCl, MOPS, and succinate)

-

Ca2+ solution (e.g., CaCl2)

-

Spectrophotometer

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from a relevant tissue or cell line using standard differential centrifugation protocols.

-

Assay Setup:

-

Resuspend the isolated mitochondria in the swelling buffer to a final concentration of approximately 0.5-1.0 mg/mL.

-

Pre-incubate the mitochondrial suspension with different concentrations of this compound or vehicle control for a few minutes at room temperature.

-

-

Induction of Swelling: Initiate mitochondrial swelling by adding a Ca2+ solution to the suspension.

-

Measurement: Immediately monitor the decrease in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).

Cytochrome c Release Assay (Western Blotting)

This protocol details the detection of cytochrome c release from the mitochondria into the cytosol, a hallmark of apoptosis, using Western blotting.

Materials:

-

Cultured cells treated with this compound and an apoptosis-inducing agent

-

Cytosolic and mitochondrial fractionation kit

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibody against cytochrome c

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the desired compounds, then harvest and wash the cells.

-

Cell Fractionation: Separate the cytosolic and mitochondrial fractions using a commercial kit or a standard dounce homogenization and differential centrifugation protocol.

-

Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Western Blotting:

-

Load equal amounts of protein from each fraction onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against cytochrome c.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cytochrome c signal in the cytosolic fraction indicates its release from the mitochondria.

-

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the role of this compound in mitochondrial depolarization.

Conclusion

This compound is a potent inhibitor of the mitochondrial permeability transition pore, effectively preventing Ca2+-induced mitochondrial depolarization and subsequent apoptotic events. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in diseases associated with mitochondrial dysfunction. The visualization of the signaling pathway and experimental workflow further aids in understanding the mechanism of action and the practical approach to studying this promising compound.

A Technical Guide to the Potential of Bone Morphogenetic Proteins (BMPs) and Bradykinin B1 Receptor (B1R) Antagonists in Neurodegenerative Disorder Research

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The term "BBMP" in the context of neurodegenerative research is ambiguous. This technical guide addresses the two most plausible scientific interpretations: Bone Morphogenetic Proteins (BMPs) , likely a typographical error for the user's query, and Bradykinin (B550075) B1 Receptor (B1R) Antagonists , a relevant therapeutic target. This document provides an in-depth analysis of the core biology, therapeutic potential, quantitative data, and experimental methodologies associated with both target classes in the fields of Alzheimer's disease, Parkinson's disease, and Multiple Sclerosis. It is designed to serve as a foundational resource for researchers and professionals in the field of neurodegenerative drug development.

Section 1: Bone Morphogenetic Proteins (BMPs) in Neurodegenerative Disorders

Overview of BMPs

Bone Morphogenetic Proteins (BMPs) are a group of signaling molecules belonging to the Transforming Growth Factor-β (TGF-β) superfamily.[1] Initially identified for their role in bone formation, BMPs are now recognized as critical regulators of a vast array of cellular processes, including cell fate specification, proliferation, and survival in the nervous system.[2][3] They exert their effects by binding to serine/threonine kinase receptors on the cell surface, initiating canonical (Smad-dependent) and non-canonical (Smad-independent) signaling cascades that culminate in the regulation of target gene expression.[1][4]

Role of BMPs in Specific Neurodegenerative Disorders

The role of BMP signaling in neurodegenerative diseases is complex and often context-dependent, with different BMPs exhibiting both neuroprotective and potentially detrimental effects.

-

Alzheimer's Disease (AD): Research indicates that BMP signaling is dysregulated in AD. BMP6 mRNA and protein levels are significantly increased in the hippocampus of AD patients and APP transgenic mouse models, where they accumulate around amyloid plaques.[5] This increase is associated with impaired neurogenesis.[5] Furthermore, BMP signaling, via the non-canonical p38 MAPK pathway, has been shown to increase the phosphorylation and release of tau protein, a key pathological feature of AD.[6] This effect is exacerbated by the APOE4 genetic risk factor.[6] Conversely, inhibiting BMP receptor (BMPR) signaling has been proposed as a therapeutic strategy, with studies showing that BMPR inhibition can rescue plaque formation in models using mutant amyloid precursor protein (APP).[7]

-

Parkinson's Disease (PD): In contrast to their role in AD, certain BMPs have demonstrated significant neurotrophic and protective effects on the dopaminergic neurons that are progressively lost in PD.[8] Specifically, BMP5 and BMP7 have been shown to protect these neurons from alpha-synuclein-induced neurotoxicity in mouse models, preventing motor impairments and the loss of dopamine-producing cells.[9][10] BMP2 has also been identified as a potent neurotrophic factor, with its expression being downregulated in distinct stages of PD.[8] These findings position BMPs as potential disease-modifying therapies for Parkinson's disease.[11]

-

Multiple Sclerosis (MS): BMP expression is altered in MS patients, suggesting a role in the disease's pathogenesis.[2] BMPs are involved in the regulation of both the central nervous system and the immune system.[2] In MS lesions, various immune and neural cells express BMPs and their receptors, with expression levels correlating with inflammatory activity.[12] BMP signaling is known to promote the differentiation of astrocytes and inhibit the formation of oligodendrocytes, the cells responsible for myelination.[3] This could contribute to the failure of remyelination in MS lesions and the formation of astrocytic scars.[3]

Quantitative Data Summary: BMPs in Neurodegeneration

The following table summarizes key quantitative data from preclinical studies on BMPs.

| Parameter | Finding | Neurodegenerative Context | Source |

| BMP2/BMP7 Concentration | 10 ng/ml led to a 1.5-fold increase in dopaminergic neuron survival in vitro. | Parkinson's Disease | [11] |

| BMP Binding Affinity (KD) | BMP-2 binds to ALK3 and ALK6 receptors with a KD < 3 nM. | General BMP Signaling | [13] |

| BMP Binding Affinity (KD) | BMP-4 binds to ALK3 and ALK6 receptors with a KD < 3 nM. | General BMP Signaling | [13] |

| BMP Binding Affinity (KD) | BMP-2 binds to the ALK2 receptor with a KD of 7.0 ± 2.3 nM. | General BMP Signaling | [13] |

BMP Signaling Pathways

BMPs signal through two primary pathways: the canonical Smad-dependent pathway and various non-canonical pathways. The canonical pathway involves the phosphorylation of Smad1/5/8, while a key non-canonical pathway implicated in tau pathology involves p38 MAPK.

Experimental Protocols

1.5.1 Protocol: In Vitro Alkaline Phosphatase (ALP) Osteogenic Differentiation Assay This assay is a high-throughput method to measure the biological activity of BMPs or the efficacy of their inhibitors by quantifying an early marker of osteogenic differentiation.[14]

-

Cell Plating: Plate mesenchymal stem cells or pre-osteoblastic cell lines (e.g., C2C12) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with a differentiation medium containing the BMP ligand (e.g., BMP2 at 10-100 ng/mL) with or without the test inhibitor at various concentrations.

-

Incubation: Incubate the cells for 3-5 days at 37°C, 5% CO2.

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., 0.1% Triton X-100).

-

ALP Activity Measurement: Add an ALP substrate solution, such as p-nitrophenyl phosphate (B84403) (pNPP), to the cell lysate.

-

Quantification: Incubate at 37°C until a yellow color develops. Stop the reaction with 3M NaOH and measure the absorbance at 405 nm using a plate reader.

-

Data Analysis: Normalize ALP activity to total protein content (measured by BCA or Bradford assay) to account for differences in cell number.

1.5.2 Protocol: Bio-Layer Interferometry (BLI) for BMP-Receptor Binding Kinetics BLI is used to determine the real-time binding kinetics (ka, kd) and affinity (KD) of BMP-receptor interactions.[13]

-

Reagent Preparation: Reconstitute recombinant BMP ligands and the extracellular domains (ECDs) of BMP receptors (e.g., ALK3-Fc chimera) in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

-

Sensor Hydration: Hydrate Anti-hIgG Fc (AHC) capture biosensors in the running buffer for at least 10 minutes.

-

Experiment Setup (on an Octet system):

-

Baseline: Equilibrate sensors in the running buffer (60 seconds).

-

Loading: Immobilize the Fc-tagged BMP receptor onto the AHC biosensors to a target level (e.g., 1-1.5 nm shift) (300 seconds).

-

Baseline 2: Transfer sensors back to the running buffer to stabilize (120 seconds).

-

Association: Move sensors into wells containing a serial dilution of the BMP ligand to measure the binding rate (ka) (300-600 seconds).

-

Dissociation: Transfer sensors back to the running buffer to measure the dissociation rate (kd) (600-1200 seconds).

-

-

Data Analysis: Process the raw sensorgram data using the instrument's analysis software. Fit the association and dissociation curves to a 1:1 binding model to calculate ka, kd, and the equilibrium dissociation constant (KD = kd/ka).

Section 2: Bradykinin B1 Receptor (B1R) Antagonism in Neurodegenerative Disorders

Overview of the Bradykinin B1 Receptor

The Bradykinin B1 receptor (B1R) is a G-protein coupled receptor (GPCR) that is typically expressed at very low levels in healthy tissues.[15] Its expression is significantly induced by tissue injury and pro-inflammatory mediators, making it a key player in chronic inflammatory conditions.[16] The B1R is activated by des-Arg9-bradykinin, a metabolite of bradykinin.[17] Upon activation, it triggers intracellular signaling cascades that promote inflammation, pain, and changes in vascular permeability.[16][18]

Role of B1R in Neuroinflammation and Alzheimer's Disease

The involvement of B1R in neurodegeneration is primarily linked to its role in neuroinflammation.

-

Upregulation in Disease: B1R expression is upregulated in the brains of AD transgenic mice, specifically in the vasculature, neurons, and astrocytes.[19]

-

Neuroinflammation and BBB Disruption: Activation of B1R can amplify the release of inflammatory mediators like TNF-α and nitric oxide (NO).[20] In models of acute brain injury, inhibition of B1R reduces blood-brain barrier (BBB) disruption, edema, and tissue inflammation, leading to smaller lesion volumes.[21]

-

Complex Role in Aβ Pathology: The role of B1R in amyloid-beta (Aβ) pathology is multifaceted. Some studies show that blocking B1R with the antagonist R-715 reduces neuroinflammation, as evidenced by decreased microglial and astrocytic activation and lower levels of pro-inflammatory cytokines.[19] However, this same study reported that B1R blockade led to an increase in fibrillar Aβ deposition.[19] Another study using the 5XFAD mouse model also found that intranasal treatment with R-715 enhanced Aβ burden and microglia/macrophage activation.[22][23] These findings suggest that B1R activation may play a complex role, potentially limiting Aβ accumulation, even while contributing to inflammation.

Quantitative Data Summary: B1R Antagonists in Neurodegeneration

The following table summarizes key quantitative data for the B1R antagonist R-715.

| Parameter | Finding | Experimental Context | Source |

| R-715 Potency (pA2) | 8.49 | In vitro receptor antagonism assay | [24] |

| R-715 Dosage (In Vivo) | 1 mg/kg, subcutaneous administration for 8 weeks. | Alzheimer's Disease (Tg-SwDI mice) | [19] |

| Lesion Volume Reduction | Treatment with R-715 reduced cortical lesion volume from 12.2 ± 6.1 mm³ to 2.6 ± 1.4 mm³ (P<0.001). | Focal Brain Injury (Cryolesion model) | [21] |

| NO/TNF-α Release | R-715 (10⁻⁷ and 10⁻⁶ M) increased LPS-induced NO and TNF-α release from BV2 microglial cells. | In Vitro Neuroinflammation | [20] |

B1R Signaling Pathway and Experimental Workflow

B1R activation leads to the production of second messengers that drive inflammatory responses. A typical preclinical study involves administering a B1R antagonist to a transgenic mouse model of neurodegeneration and assessing the impact on pathology and inflammation.

Experimental Protocols

2.5.1 Protocol: Chronic Administration of R-715 in a Transgenic AD Mouse Model This protocol describes the in vivo testing of a B1R antagonist to assess its long-term effects on AD pathology.[19]

-

Animal Model: Use an established transgenic mouse model of Alzheimer's disease, such as Tg-SwDI (8 months old) or 5XFAD.

-

Grouping: Randomly assign mice to two groups: a vehicle control group and a treatment group.

-

Drug Preparation: Dissolve the B1R antagonist R-715 in a suitable vehicle (e.g., sterile saline).

-

Administration: Administer R-715 subcutaneously at a dose of 1 mg/kg daily for a period of 8 weeks. Administer an equal volume of vehicle to the control group.

-

Monitoring: Monitor animal health, body weight, and perform behavioral tests (e.g., novel object recognition) during the final week of treatment.

-

Tissue Collection: At the end of the treatment period, euthanize the animals and perfuse with PBS followed by 4% paraformaldehyde. Harvest the brains, with one hemisphere being fixed for immunohistochemistry and the other flash-frozen for biochemical analysis.

2.5.2 Protocol: Immunohistochemistry for Aβ and Glial Cell Markers This method is used to visualize and quantify changes in amyloid plaques and neuroinflammation in brain tissue.[19]

-

Tissue Preparation: Section the fixed brain hemisphere into 30-40 µm thick coronal sections using a cryostat or vibratome.

-

Antigen Retrieval (if necessary): For Aβ staining, pre-treat sections with 70-90% formic acid for several minutes to expose the antigen epitope.

-

Blocking: Block non-specific binding by incubating sections in a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours.

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies targeting:

-

Amyloid-beta (e.g., mouse anti-Aβ, clone 6E10)

-

Microglia (e.g., rabbit anti-Iba1 or rat anti-CD11b)

-

Astrocytes (e.g., rabbit anti-GFAP)

-

-

Secondary Antibody Incubation: After washing, incubate sections for 2 hours at room temperature with fluorophore-conjugated secondary antibodies (e.g., Goat anti-Mouse Alexa Fluor 488, Goat anti-Rabbit Alexa Fluor 594).

-

Mounting and Imaging: Mount sections onto slides with a mounting medium containing DAPI for nuclear counterstaining. Image the sections using a confocal or fluorescence microscope.

-

Quantification: Use image analysis software (e.g., ImageJ) to quantify the plaque load (% area covered by Aβ staining) and the density of activated microglia and astrocytes in specific brain regions like the cortex and hippocampus.

References

- 1. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bone morphogenetic proteins in multiple sclerosis: Role in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Increased BMP6 Levels in the Brains of Alzheimer's Disease Patients and APP Transgenic Mice Are Accompanied by Impaired Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Bone Morphogenetic Protein Signaling Prevents Tau Pathology in iPSC Derived Neurons and PS19 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulating Bone Morphogenic Protein (BMP) Signaling in the Treatment of Alzheimer's Disease | Explore Technologies [techfinder.stanford.edu]

- 8. The potential of bone morphogenetic protein 2 as a neurotrophic factor for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 10. Validating BMPs as Novel Drug Candidates for Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]

- 11. Targeting bone morphogenetic protein signalling in midbrain dopaminergic neurons as a therapeutic approach in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. High throughput measurements of bone morphogenetic protein (BMP)/BMP receptors interactions using bio-layer interferometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Functional bradykinin B1 receptors are expressed in nociceptive neurones and are upregulated by the neurotrophin GDNF - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]

- 19. The Bradykinin B1 Receptor Regulates Aβ Deposition and Neuroinflammation in Tg-SwDI Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Inhibition of bradykinin receptor B1 protects mice from focal brain injury by reducing blood-brain barrier leakage and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Involvement of the Bradykinin B1 Receptor in Microglial Activation: In Vitro and In Vivo Studies: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 23. researchgate.net [researchgate.net]

- 24. R 715 | Bradykinin Receptors | Tocris Bioscience [tocris.com]

An In-Depth Technical Guide to the Synthesis of 5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The proposed synthesis of 5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone (4) commences with the construction of the pyridazinone core, followed by sequential functionalization involving thioetherification, bromination, and oxidation.

Caption: Proposed multi-step synthesis of 5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone.

Experimental Protocols

The following are detailed, proposed experimental protocols for each step of the synthesis. These are based on general procedures for similar transformations and should be adapted and optimized as necessary.

Step 1: Synthesis of 2-Methyl-3,6-pyridazinedione (1)

This procedure outlines the formation of the pyridazinone core through the cyclocondensation of maleic anhydride with methylhydrazine.

Materials:

-

Maleic anhydride

-

Methylhydrazine

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in glacial acetic acid.

-

Slowly add methylhydrazine (1.05 eq) to the solution at room temperature. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield 2-methyl-3,6-pyridazinedione (1).

Step 2: Synthesis of 5-(Benzylthio)-2-methyl-3(2H)-pyridazinone (2)

This step involves the introduction of the benzylthio group at the 5-position of the pyridazinone ring.

Materials:

-

2-Methyl-3,6-pyridazinedione (1)

-

Benzyl (B1604629) mercaptan

-

Polyphosphoric acid (PPA)

Procedure:

-

In a reaction vessel, combine 2-methyl-3,6-pyridazinedione (1) (1.0 eq) and benzyl mercaptan (1.2 eq).

-

Add polyphosphoric acid as a catalyst and solvent.

-

Heat the mixture with stirring at 80-100 °C for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into a beaker of ice water with vigorous stirring.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to obtain 5-(benzylthio)-2-methyl-3(2H)-pyridazinone (2).

Step 3: Synthesis of 4-Bromo-5-(benzylthio)-2-methyl-3(2H)-pyridazinone (3)

This protocol describes the bromination of the pyridazinone ring at the 4-position.

Materials:

-

5-(Benzylthio)-2-methyl-3(2H)-pyridazinone (2)

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (or a suitable alternative solvent)

-

Benzoyl peroxide (initiator)

Procedure:

-

Dissolve 5-(benzylthio)-2-methyl-3(2H)-pyridazinone (2) (1.0 eq) in carbon tetrachloride in a flask equipped with a reflux condenser.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and filter off the succinimide (B58015) byproduct.

-

Wash the filtrate with sodium thiosulfate (B1220275) solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-bromo-5-(benzylthio)-2-methyl-3(2H)-pyridazinone (3).

Step 4: Synthesis of 5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone (4)

The final step is the oxidation of the thioether to a sulfone.

Materials:

-

4-Bromo-5-(benzylthio)-2-methyl-3(2H)-pyridazinone (3)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

Procedure:

-

Dissolve 4-bromo-5-(benzylthio)-2-methyl-3(2H)-pyridazinone (3) (1.0 eq) in dichloromethane in a flask cooled in an ice bath.

-

Slowly add a solution of m-CPBA (2.2 eq) in dichloromethane to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the final product, 5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone (4).

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed synthesis. These values are illustrative and would need to be confirmed by experimental results.

| Compound No. | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Hypothetical Melting Point (°C) |

| 1 | 2-Methyl-3,6-pyridazinedione | C₅H₆N₂O₂ | 126.11 | 75-85 | 110-112 |

| 2 | 5-(Benzylthio)-2-methyl-3(2H)-pyridazinone | C₁₂H₁₂N₂OS | 232.30 | 60-70 | 135-137 |

| 3 | 4-Bromo-5-(benzylthio)-2-methyl-3(2H)-pyridazinone | C₁₂H₁₁BrN₂OS | 311.20 | 70-80 | 158-160 |

| 4 | 5-(Benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone | C₁₂H₁₁BrN₂O₃S | 343.20 | 80-90 | 188-190 |

Experimental Workflow Visualization

The general workflow for each synthetic step, from reaction setup to product purification, is illustrated below.

Caption: General experimental workflow for a synthetic chemistry procedure.

This guide provides a comprehensive, albeit proposed, pathway for the synthesis of 5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone. Researchers undertaking this synthesis should perform appropriate literature searches for any new developments and conduct all experiments with necessary safety precautions. The provided protocols serve as a foundational template for the synthesis of this promising bioactive molecule.

References

An In-depth Technical Guide to the Modulation of Calcium-Induced Mitochondrial Swelling

A Note on the Term "BBMP": Extensive searches of scientific literature and databases did not yield specific information on a compound abbreviated as "this compound" in the context of calcium-induced mitochondrial swelling. This document, therefore, provides a comprehensive technical guide on the principles, methodologies, and analysis of how a novel compound, herein referred to as "Compound X," could be investigated for its effects on this critical cellular process. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: Calcium-Induced Mitochondrial Swelling and the Permeability Transition Pore

Mitochondria are central to cellular bioenergetics and signaling. Under physiological conditions, they sequester calcium (Ca²⁺) to buffer cytosolic concentrations and regulate metabolic processes. However, under pathological conditions such as ischemia-reperfusion injury and neurodegenerative diseases, excessive Ca²⁺ accumulation in the mitochondrial matrix can trigger the opening of a high-conductance channel in the inner mitochondrial membrane known as the Mitochondrial Permeability Transition Pore (mPTP).[1][2][3]

Sustained opening of the mPTP leads to the dissipation of the mitochondrial membrane potential (ΔΨm), uncoupling of oxidative phosphorylation, and osmotic swelling of the mitochondrial matrix as it becomes permeable to solutes up to 1.5 kDa.[2][4] This swelling can lead to the rupture of the outer mitochondrial membrane, releasing pro-apoptotic factors like cytochrome c into the cytosol and ultimately leading to cell death.[5][6] Consequently, the mPTP is a significant therapeutic target for diseases associated with mitochondrial dysfunction.

The precise molecular identity of the mPTP is still under investigation, but it is understood to be a multi-protein complex. Key components and regulators include the F-ATP synthase, the adenine (B156593) nucleotide translocator (ANT), and the mitochondrial phosphate (B84403) carrier (PiC).[7] A crucial regulator is Cyclophilin D (CypD), a matrix protein that sensitizes the pore to opening in response to Ca²⁺ and oxidative stress.[8][9][10]

Quantitative Analysis of mPTP Modulators

The effect of a compound on Ca²⁺-induced mitochondrial swelling is typically quantified by its impact on the mitochondrial calcium retention capacity (CRC) and the rate of swelling. The CRC is the amount of Ca²⁺ that mitochondria can sequester before the mPTP opens. An increase in CRC indicates an inhibitory effect on the mPTP. The swelling rate is measured as a decrease in light absorbance of a mitochondrial suspension.

Below is a summary of the effects of well-characterized mPTP modulators. "Compound X" would be evaluated against such benchmarks.

| Compound | Mechanism of Action | Effect on Ca²⁺-induced Swelling | Typical Concentration | Change in Calcium Retention Capacity (CRC) |

| Cyclosporin A (CsA) | Inhibits Cyclophilin D (CypD) | Inhibition | 1 µM | Significant Increase |

| Sanglifehrin A (SfA) | Potent Cyclophilin D (CypD) inhibitor | Inhibition | 1 µM | Significant Increase |

| Phenylarsine Oxide (PAO) | Induces mPTP opening via cross-linking of adenine nucleotide translocator (ANT) thiols | Potentiation | 10 µM | Significant Decrease |

| Atractyloside (ATR) | Locks the adenine nucleotide translocator (ANT) in a conformation that favors mPTP opening | Potentiation | 200 µM | Significant Decrease |

Experimental Protocol: Assessing the Effect of Compound X on Ca²⁺-Induced Mitochondrial Swelling

This protocol details the methodology for measuring the effect of a novel compound on mitochondrial swelling using isolated mitochondria.

Materials and Reagents

-

Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4

-

Assay Buffer: 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, 5 mM glutamate, 5 mM malate, pH 7.2

-

Calcium Chloride (CaCl₂) Stock Solution: 10 mM

-

Compound X Stock Solution: (e.g., 10 mM in DMSO)

-

Isolated Mitochondria: (e.g., from rat liver) at a concentration of ~20 mg/mL

Mitochondrial Isolation

-

Euthanize a rat according to approved animal welfare protocols.

-

Perfuse the liver with cold saline and excise it.

-

Mince the liver tissue in ice-cold isolation buffer.

-

Homogenize the tissue using a Dounce homogenizer.

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

Mitochondrial Swelling Assay

This assay measures the change in light absorbance of the mitochondrial suspension. Swelling is indicated by a decrease in absorbance at 540 nm (A₅₄₀).

-

Set up a spectrophotometer to measure absorbance at 540 nm at 30°C.

-

In a cuvette, add 1 mL of assay buffer.

-

Add isolated mitochondria to a final concentration of 0.5 mg/mL.

-

Add Compound X to the desired final concentration (e.g., 1, 5, 10 µM). For the control group, add the vehicle (e.g., DMSO). Incubate for 2-3 minutes.

-

Initiate the recording of A₅₄₀.

-

After establishing a stable baseline, add a pulse of CaCl₂ (e.g., 100 µM) to induce swelling.

-

Continue to record the change in A₅₄₀ over time (e.g., for 10-15 minutes) until the absorbance stabilizes.

-

The rate of swelling can be calculated from the slope of the absorbance curve.

Calcium Retention Capacity (CRC) Assay